molecular formula C8H12ClNO2S B1435802 Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride CAS No. 121071-73-6

Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride

Cat. No. B1435802
CAS RN: 121071-73-6
M. Wt: 221.71 g/mol
InChI Key: ZGARJNVYHIWKDX-UHFFFAOYSA-N
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Description

“Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C8H12ClNO2S . It is a solid substance . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride” consists of a five-membered thiophene ring with methyl, amino, and carboxylate functional groups . The molecular weight of this compound is 221.70 .


Physical And Chemical Properties Analysis

“Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride” is a solid substance . Its molecular weight is 221.70 . The compound is stored at room temperature .

Scientific Research Applications

Improvement and Synthesis of Cephalosporin Derivatives

A study presented the synthesis of cephalosporin derivatives from diphenylmethyl 7-amino-3-chloromethyl-3-cephem-4-carboxylate hydrochloride through condensation, N-alkylation, and hydrolysis processes, achieving a yield of 77.8% and a purity over 98% by HPLC. This process was highlighted for its simplicity, mildness, and suitability for scale-up production (Cheng Qing-fang, 2005).

One Pot Synthesis of Tetrasubstituted Thiophenes

Another study developed a one-pot synthesis method for tetrasubstituted thiophenes using a [3 + 2] annulation strategy. This approach involved the reaction of methyl thioglycolate and 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles in the presence of triethylamine, yielding compounds with confirmed structures through X-ray diffraction and spectroscopic studies (S. N. Sahu et al., 2015).

Synthesis of Pyridothienopyrimidines

Research on the synthesis of methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates through the Thorpe-Ziegler reaction explored the influence of substituents on the benzene ring and found a novel approach for producing substituted pyridothienopyrimidines (M. I. Medvedeva et al., 2010).

Genotoxic and Carcinogenic Potentials of Thiophene Derivatives

A study assessed the genotoxic/mutagenic and carcinogenic potentials of thiophene derivatives, specifically focusing on methyl 3-amino-4-methylthiophene-2-carboxylate. Using in vitro and in silico methodologies, the research aimed to understand the toxic effects associated with thiophene rings in various applications, such as pharmaceuticals and agrochemicals (Alban Lepailleur et al., 2014).

Safety and Hazards

The safety information for “Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 4-amino-2,5-dimethylthiophene-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c1-4-6(8(10)11-3)7(9)5(2)12-4;/h9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGARJNVYHIWKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride
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Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride
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Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride
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Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride
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Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride
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Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate hydrochloride

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